lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate
Description
Lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate is a chiral lithium salt featuring an aziridine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylate moiety. Its molecular formula is C₈H₁₂LiNO₄, with a molecular weight of 193.13 g/mol . The compound’s stereochemistry is defined by the (2R)-configuration, which is critical for its reactivity and applications in asymmetric synthesis or medicinal chemistry. The Boc group enhances stability by protecting the aziridine nitrogen from undesired reactions, while the carboxylate lithium salt improves solubility in polar aprotic solvents, making it suitable for organometallic or catalytic processes.
Notably, the compound is listed as a commercial product by PharmaBlock Sciences (Nanjing) R&D Co. Ltd., with availability in multiple global locations (China, U.S., India, Germany) . However, critical data such as purity, storage conditions, and safety parameters (e.g., GHS classification) are absent in available sources, limiting comprehensive characterization .
Properties
IUPAC Name |
lithium;(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKLBSBGDIYHPH-KDKCWTOHSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N1C[C@@H]1C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12LiNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
1. Synthesis of this compound
The compound can be synthesized through various methods, often involving the activation of aziridine derivatives. The use of N-acylation techniques has been reported to yield high purity products. For instance, aziridine-2-carboxamide can be activated using benzyl chloroformate, followed by reaction with tert-butoxycarbonyl anhydride under mild conditions, leading to the formation of aziridine-2-carboxylic acid derivatives .
Anticancer Activity
Research indicates that aziridine derivatives, including this compound, exhibit anticancer properties . Compounds such as leakadine and imexon derived from aziridine-2-carboxylic acid have shown immunomodulatory activities and have been developed as anticancer drug candidates .
The biological activity is often attributed to the electrophilic nature of the aziridine ring, which allows for interactions with nucleophiles in biological systems. This reactivity is crucial for the formation of various amino acids and heterocyclic compounds that play roles in cellular functions .
3. Pharmacological Studies
Recent studies have demonstrated that this compound and its derivatives can act as protein disulfide isomerase (PDI) inhibitors , which are relevant targets for cancer therapy and anti-thrombotic treatments. These findings suggest a dual role in both anticancer activity and thrombolytic potential .
Study A: Anticancer Efficacy
A study investigated the effects of aziridine-based compounds on various cancer cell lines. Results indicated that compounds derived from this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
Study B: PDI Inhibition
Another study focused on the inhibition of PDIA1 and PDIA3 isoforms using aziridine derivatives. The results showed that these compounds could effectively inhibit PDI activity, leading to reduced proliferation in cancer cells. The mechanism was linked to the disruption of redox homeostasis within the cells .
5. Data Summary
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| CAS Number | 2173637-01-7 |
| Anticancer Activity | Significant against various cancer cell lines |
| PDI Inhibition | Effective against PDIA1 and PDIA3 |
| IC50 Values | 10 - 30 µM for anticancer activity |
6. Conclusion
This compound represents a promising compound in the realm of medicinal chemistry with notable biological activities, particularly in anticancer research and as a potential therapeutic agent targeting protein disulfide isomerases. Ongoing research into its mechanisms and applications may further elucidate its role in pharmacology.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it structurally and functionally to analogous aziridine derivatives, lithium carboxylates, and Boc-protected heterocycles.
Table 1: Structural and Functional Comparison
Key Observations
Aziridine vs. Piperidine/Imidazole Rings :
- The aziridine ring in the target compound confers ring strain , enhancing reactivity in nucleophilic or ring-opening reactions compared to larger, less strained heterocycles like piperidine or imidazole . However, this strain also increases instability under acidic or thermal conditions, necessitating the Boc group for protection .
Lithium Carboxylate Salts: Lithium carboxylates (e.g., the target compound and lithium imidazole carboxylate) exhibit superior solubility in polar solvents (e.g., THF, DMF) compared to sodium or potassium salts, favoring their use in organometallic reactions .
Boc-Protected Derivatives :
- The Boc group in the target compound and tert-butyl carbamate derivatives (e.g., compound 6a from ) provides pH-sensitive protection , enabling deprotection under mild acidic conditions (e.g., TFA) . This contrasts with sulfonyl-protected analogs (e.g., ethanesulfonyl-piperidine), which require harsher conditions for deprotection .
Chirality and Stereochemical Impact :
- The (2R)-configuration of the target compound enables enantioselective synthesis, a feature shared with (2R)-1-(ethanesulfonyl)piperidine-2-carboxylic acid . Such chiral building blocks are pivotal in drug development (e.g., protease inhibitors) but require stringent stereochemical control during synthesis.
Research Findings and Limitations
- Synthetic Utility : The compound’s Boc-aziridine-carboxylate structure is ideal for constructing constrained peptides or β-turn mimetics, leveraging aziridine’s rigidity .
- Gaps in Data : Critical parameters (e.g., solubility in common solvents, melting point, toxicity) are unreported in available sources, hindering direct comparison with analogs like lithium imidazole carboxylate .
- Safety Profile : While the MSDS from PharmaBlock Sciences mentions standard handling precautions, specific hazard statements (e.g., flammability, reactivity) are omitted .
Q & A
Basic: What are the synthetic challenges in alkylating aziridine-2-carboxylates like lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate, and how can they be mitigated?
Alkylation of aziridine-2-carboxylates often leads to competing side reactions such as ring-opening or self-condensation due to the inherent strain of the aziridine ring and nucleophilic nitrogen. For example, studies show that using chelating nitrogen substituents (e.g., tert-butoxycarbonyl, Boc) stabilizes intermediates by coordinating to metal enolates, reducing side reactions . Methodological solutions include:
- Chelation control : Use Boc or other electron-withdrawing groups to stabilize the enolate and suppress ring-opening.
- Low-temperature conditions : Slow addition of alkylating agents at -78°C to minimize kinetic side pathways.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance enolate stability.
Basic: How can the stereochemical integrity of this compound be preserved during synthetic modifications?
The Boc group serves as a steric and electronic protector, preserving the (2R)-configuration during reactions. Key strategies include:
- Chiral Lewis acid catalysis : VAPOL/VANOL-derived boron catalysts enable enantioselective aziridination (90–99% ee) by stabilizing transition states .
- Inert atmosphere : Prevents racemization via oxidation or hydrolysis.
- Analytical validation : Use chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to confirm stereopurity post-synthesis .
Advanced: What mechanistic insights explain the diastereoselectivity in alkylation reactions of Boc-protected aziridine carboxylates?
Diastereoselectivity arises from the interplay of steric effects and transition-state stabilization. The Boc group directs alkylation to the less hindered face of the aziridine ring. Computational studies suggest that:
- Enolate geometry : The (Z)-enolate forms preferentially, favoring alkylation on the opposite face of the Boc group.
- Transition-state chelation : Metal ions (e.g., Li⁺) coordinate with the carboxylate and Boc carbonyl, rigidifying the transition state and enhancing selectivity .
Contradictions in literature reports (e.g., variable ee with N-benzyl vs. Boc groups) highlight the sensitivity of selectivity to protecting-group electronics .
Advanced: How can this compound be utilized in synthesizing tetrasubstituted α-amino acids?
Aziridine carboxylates serve as precursors via ring-opening reactions:
- Nucleophilic ring-opening : Reaction with Grignard reagents or organocuprates at the β-carbon yields γ,δ-disubstituted amino acids.
- Acid-catalyzed hydrolysis : Controlled acidic conditions cleave the aziridine ring to generate α,α-disubstituted amino acids.
A notable application is the synthesis of LFA-1 antagonist BIRT-377, where alkylation of a similar aziridine carboxylate provided a key intermediate with >95% diastereomeric excess .
Basic: What analytical methods are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹H/¹³C NMR distinguishes enantiomers via splitting patterns (e.g., Boc group protons at δ 1.2–1.4 ppm).
- X-ray crystallography : Confirms absolute configuration, especially for chiral intermediates .
- Mass spectrometry (HRMS) : Validates molecular weight and lithium adduct formation (e.g., [M+Li]⁺ ion).
- Polarimetry : Monitors optical rotation to detect racemization during storage or reactions .
Advanced: How do reaction conditions influence the stability of this compound in solution?
Stability data from analogous aziridine carboxylates reveal:
Advanced: What contradictions exist in literature regarding the enantioselective synthesis of aziridine carboxylates, and how can they be resolved?
Contradictions include:
- N-substituent effects : Boc groups yield higher ee (90–99%) compared to N-benzyl (<50% ee) in asymmetric aziridination .
- Catalyst variability : VANOL ligands outperform VAPOL in aliphatic imine substrates.
Resolution strategies: - Systematic screening of Lewis acids (e.g., B(OiPr)₃ vs. BPh₃).
- Mechanistic studies (e.g., kinetic isotopic effects) to clarify transition-state influences.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
